molecular formula C13H16O2 B8812691 BUTYL CINNAMATE

BUTYL CINNAMATE

Cat. No.: B8812691
M. Wt: 204.26 g/mol
InChI Key: OHHIVLJVBNCSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL CINNAMATE, also known as this compound, is an organic compound with the molecular formula C13H16O2. It is an ester derived from cinnamic acid and butanol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

BUTYL CINNAMATE can be synthesized through the esterification of cinnamic acid with butanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

BUTYL CINNAMATE undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to cinnamic acid and butanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidizing agents can convert the ester to the corresponding carboxylic acid.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Cinnamic acid and butanol.

    Reduction: 3-Phenyl-prop-2-en-1-ol.

    Oxidation: 3-Phenyl-prop-2-enoic acid.

Scientific Research Applications

BUTYL CINNAMATE has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma.

Mechanism of Action

The mechanism of action of BUTYL CINNAMATE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. Its antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Methyl cinnamate: An ester of cinnamic acid and methanol, known for its fruity aroma.

    Ethyl cinnamate: An ester of cinnamic acid and ethanol, used in fragrances and flavors.

    Phenethyl cinnamate: An ester of cinnamic acid and phenethyl alcohol, with a floral scent.

Uniqueness

BUTYL CINNAMATE is unique due to its specific ester linkage with butanol, which imparts distinct olfactory properties compared to other cinnamate esters. Its longer alkyl chain also influences its solubility and volatility, making it suitable for specific applications in the fragrance and flavor industries.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

butyl 3-phenylprop-2-enoate

InChI

InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3

InChI Key

OHHIVLJVBNCSHV-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=CC1=CC=CC=C1

Canonical SMILES

CCCCOC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), BuOH (10 mL) and toluene (15 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with ethylacetate (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Butyl cinnamate (from formula I where X1═H, X2═H, X3═H, X4═H, X5═H, R═C4H9) is isolated in 94% yield. 1H-NMR (CDCl3, 300 MHz) δ7.48 (1H, d), 7.25 (2H, m), 7.11 (3H, m), 6.23 (1H, m), 3.98 (2H, t), 1.45 (2H, m), 1.19 (2H, m), 0.74 (3H, t); 13C-NMR (CDCl3, 75.4 MHz) δ166.5, 144.2, 134.4, 129.9, 127.9, 118.2, 64.0, 30.7, 19.1, 13.6.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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